molecular formula C5H8OS B2696653 Thiolane-3-carbaldehyde CAS No. 1065183-51-8

Thiolane-3-carbaldehyde

Cat. No.: B2696653
CAS No.: 1065183-51-8
M. Wt: 116.18
InChI Key: XZIKOTWVTCVFDP-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that thiophene derivatives, a related class of compounds, play a vital role in the synthesis of biologically active compounds

Cellular Effects

Indole derivatives, which are structurally similar, have been shown to have significant effects on cellular processes . They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism

Molecular Mechanism

It is known that thiophene derivatives can interact with biomolecules at the molecular level . They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

It is known that thiophene derivatives can undergo various transformations over time . These transformations can affect the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Thiolane-3-carbaldehyde at different dosages in animal models have not been studied. It is known that the effects of similar compounds can vary with dosage . These effects can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that thiophene derivatives can be involved in various metabolic pathways . They can interact with enzymes and cofactors, and can affect metabolic flux and metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters and binding proteins . They can also affect their own localization or accumulation within cells .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The subcellular localization of a compound can have significant effects on its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiolane-3-carbaldehyde can be synthesized through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Fiesselmann synthesis, which involves the condensation of ynones or ynoates with 2-mercapto acetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Thiolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom plays a crucial role.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

Thiolane-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiophene: A five-membered ring with a sulfur atom, similar to thiolane-3-carbaldehyde but without the aldehyde group.

    Thiazole: Another sulfur-containing heterocycle, differing in the presence of a nitrogen atom in the ring.

    Furan: A five-membered ring with an oxygen atom instead of sulfur.

Uniqueness: this compound is unique due to the presence of both a sulfur atom and an aldehyde group in its structure. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

thiolane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIKOTWVTCVFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065183-51-8
Record name thiolane-3-carbaldehyde
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